N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine
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Overview
Description
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is a quinazoline derivative, a class of compounds known for their significant biological activities. Quinazoline derivatives have been extensively studied due to their potential therapeutic applications, including anti-cancer, anti-inflammatory, and anti-bacterial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through various methods, including the Aza-Diels-Alder reaction, which involves the coupling of an imine and an electron-rich alkene.
Introduction of the Fluoro Group: The fluorine atom can be introduced using electrophilic fluorination reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Cyclobutyl and Methyl Substitutions: The cyclobutyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microwave-assisted reactions and phase-transfer catalysis can enhance reaction efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Palladium on carbon, hydrogen gas
Substitution: Nucleophiles such as amines, thiols
Major Products Formed
Oxidation: Quinazoline N-oxides
Reduction: Tetrahydroquinazoline derivatives
Substitution: Substituted quinazoline derivatives
Scientific Research Applications
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Similar in structure but differ in the nitrogen position within the heterocyclic ring.
Fluorinated Isoquinolines: Share the fluorine substitution but have a different core structure.
Uniqueness
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine is unique due to its specific substitutions, which confer distinct biological activities and chemical reactivity compared to other quinazoline and quinoline derivatives .
Properties
IUPAC Name |
N-cyclobutyl-6-fluoro-N-methylquinazolin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3/c1-17(10-3-2-4-10)13-11-7-9(14)5-6-12(11)15-8-16-13/h5-8,10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKNMLXUDQWFJK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCC1)C2=NC=NC3=C2C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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